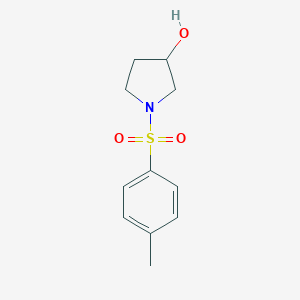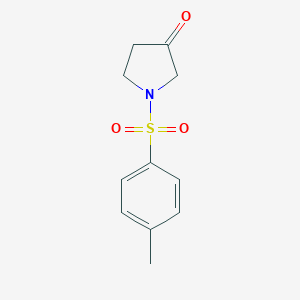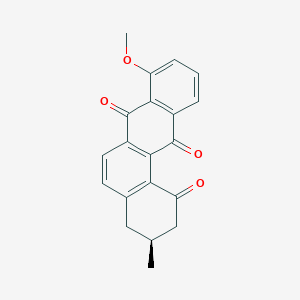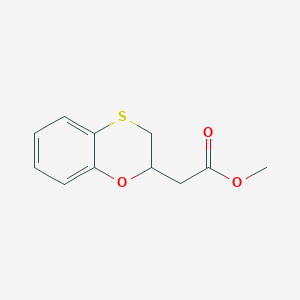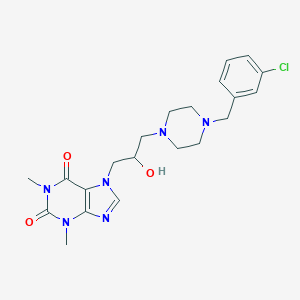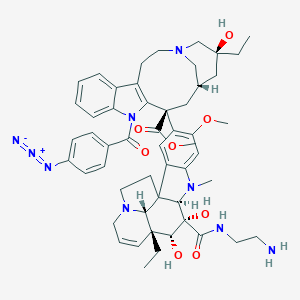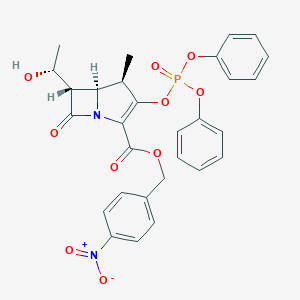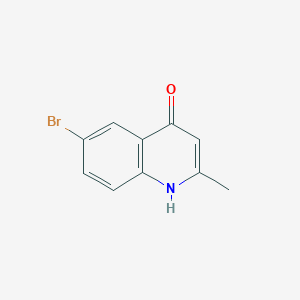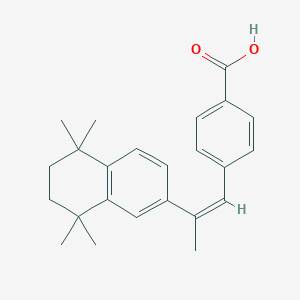
(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid, also known as TTA or Wy-14643, is a synthetic peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation. TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Scientific Research Applications
Retinoid Biological Activity
A series of analogues of this compound have been synthesized and screened for retinoid biological activity. The study found that geometric constraints imposed by the retinoid receptor significantly influence the biological activity of these compounds (Dawson et al., 1989).
RXR-Selective Compounds
Research into retinoid X receptor (RXR)-selective compounds based on structural modifications of this compound has demonstrated its significance in pharmacology. These compounds provide insights into the biological roles of individual retinoid receptors (Boehm et al., 1994).
Structure-Activity Relationships
The structure-activity relationships of certain derivatives of this compound have been explored, revealing their potential in inducing differentiation in human leukemia cells, highlighting their pharmacological importance (Kagechika et al., 1989).
Conformational Effects on Receptor Selectivity
Conformational analysis of (E)- and (Z)-stilbenecarboxylic acids, related to this compound, indicates that the appropriate ligand can separate RAR and RXR response pathways, providing a pathway to developing retinoids with selective biological activities (Jong et al., 1993).
Synthetic Analogs for Receptor Selectivity
Synthesis of synthetic analogs of this compound has led to the discovery of RAR and RXR class- and subtype-selective retinoids. These discoveries are significant for understanding the transcriptional mechanisms of retinoids (Dawson & Zhang, 2002).
Anti-Angiogenic Activity
Novel synthetic retinoids derived from this compound have shown anti-angiogenic effects in vivo. This suggests their potential therapeutic efficacy in angiogenesis-dependent disorders, including various types of cancers (Oikawa et al., 1993).
Retinoid Receptor Agonists
Compounds with meta-substituted aromatic ring bridges related to this compound function as retinoid receptor panagonists. They activate both retinoic acid and retinoid X receptors, indicating their potential in retinoid drug development (Dawson et al., 2000).
properties
CAS RN |
110917-84-5 |
|---|---|
Product Name |
(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid |
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[(Z)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14- |
InChI Key |
FOIVPCKZDPCJJY-PEZBUJJGSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

